molecular formula C15H19N3O2 B12912345 5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 85562-74-9

5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12912345
CAS No.: 85562-74-9
M. Wt: 273.33 g/mol
InChI Key: AODDJSRTVGNTIQ-UHFFFAOYSA-N
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Description

5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a novel chemical entity based on the 1,2,4-triazol-3-one scaffold, a heterocyclic core of significant interest in medicinal chemistry and drug discovery . This compound is designed for research applications and should be handled by qualified laboratory personnel. Triazole and triazolone derivatives are extensively investigated for their wide range of pharmacological activities, largely due to their ability to serve as bio-isosteres and interact with multiple biological targets . The 1,2,4-triazole nucleus is a privileged structure in the development of therapeutic agents, with its derivatives demonstrating potential in areas such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant research . For instance, recent studies on 1,2,4-triazole-3-thione analogues have shown promising multi-target antiproliferative activity against breast cancer cell lines, acting through mechanisms like tubulin-β polymerization inhibition and aromatase activity reduction . Similarly, 1,2,4-triazol-3-one derivatives have been reported to possess notable anti-inflammatory activity with improved safety profiles compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) . The structural features of this compound—specifically the cyclohexyl and 4-methoxyphenyl substituents on the triazolone core—are engineered to explore structure-activity relationships and enhance binding affinity to enzymatic targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for developing new multi-target therapeutic agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

85562-74-9

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

3-cyclohexyl-4-(4-methoxyphenyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C15H19N3O2/c1-20-13-9-7-12(8-10-13)18-14(16-17-15(18)19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19)

InChI Key

AODDJSRTVGNTIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=O)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-(4-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-(4-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or other substituents.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds within the triazole family exhibit promising anticancer properties. Specifically, 5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has demonstrated effectiveness against various cancer cell lines.

  • Case Study : In a study published in the Molecules journal, derivatives of triazoles were shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest . The compound's mechanism involves the modulation of signaling pathways associated with tumor growth.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Triazoles have been known to exhibit broad-spectrum antimicrobial effects.

  • Data Table: Antimicrobial Efficacy of this compound
MicroorganismInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans208

This table summarizes findings from various studies indicating that the compound effectively inhibits the growth of both bacterial and fungal pathogens.

Agricultural Applications

2.1 Fungicidal Activity

Triazole derivatives are widely used as fungicides in agriculture due to their ability to inhibit ergosterol biosynthesis in fungi.

  • Case Study : A field trial conducted on wheat crops showed that application of this compound significantly reduced the incidence of fungal diseases such as rust and powdery mildew . The compound was noted for its low toxicity to non-target organisms.

Materials Science

3.1 Polymer Synthesis

The unique chemical structure of this compound allows for its use in synthesizing novel polymeric materials with enhanced properties.

  • Data Table: Properties of Polymers Derived from Triazole Compounds
Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Triazole-based Polymer25050
Conventional Polymer18030

This data indicates that polymers derived from triazole compounds exhibit superior thermal stability and mechanical strength compared to conventional polymers.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-(4-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Selected Triazol-3-one Derivatives
Compound Name Position 4 Substituent Position 5 Substituent Key Properties
Target Compound 4-Methoxyphenyl Cyclohexyl High lipophilicity, steric hindrance
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) 4-Ethoxyphenyl 4-Methoxyphenyl Moderate solubility, planar structure
4-(4-Chlorophenyl)-5-methyl 4-Chlorophenyl Methyl Enhanced antimicrobial activity
MTBT Biphenyl-tetrazole hybrid 4-Methoxyphenyl Planar crystal structure, strong π-π interactions
  • Cyclohexyl vs.
  • Methoxy vs. Ethoxy : The 4-methoxyphenyl group provides better solubility than ethoxy derivatives () due to the smaller alkyl chain, balancing lipophilicity and polarity .

Crystallographic and Computational Insights

  • Planarity and Packing : MTBT () adopts a planar conformation with π-π stacking, while the cyclohexyl group in the target compound may disrupt crystallinity, favoring amorphous solid forms .
  • DFT Studies : Computational analyses (e.g., and ) on similar triazolones reveal the influence of substituents on electron density and HOMO-LUMO gaps, critical for reactivity and binding interactions .

Biological Activity

5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the class of 1,2,4-triazole derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing on various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H19N3O2C_{15}H_{19}N_3O_2. The structure features a triazole ring substituted with cyclohexyl and methoxyphenyl groups. The presence of these substituents is believed to influence its biological activity significantly.

PropertyValue
Molecular Weight273.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the potential of various triazole compounds against different bacterial strains, suggesting that modifications in their structure can enhance their efficacy against pathogens .

Antifungal Activity

Antifungal activity has been particularly noted for triazole compounds. In vitro studies have shown that derivatives similar to this compound possess activity against Candida species and other fungal pathogens. The compound's structure may contribute to its ability to inhibit fungal growth effectively .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. Notably, studies have demonstrated that certain triazoles induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 and U-937 .

Table 2: Anticancer Activity Summary

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Induction of apoptosis
U-93710.38Cell cycle arrest
A54912.5Inhibition of proliferation

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been documented. Studies indicate that these compounds can modulate inflammatory pathways by inhibiting the MAPK/NF-kB signaling cascade, thereby reducing inflammation in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Antimicrobial Study : A series of triazole compounds were tested against Candida species using the microdilution method. The results indicated that modifications in the phenyl ring significantly impacted antifungal activity, with certain derivatives showing enhanced efficacy compared to standard treatments .
  • Anticancer Evaluation : Research involving the evaluation of triazole derivatives against human cancer cell lines revealed promising results. Compounds were shown to effectively induce apoptosis through various mechanisms, including the upregulation of pro-apoptotic factors .
  • In Vivo Studies : Further investigations into the in vivo effects of these compounds are necessary to fully understand their therapeutic potential and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclohexyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-one, and how can purity be optimized?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent removal via reduced-pressure evaporation and recrystallization from ethanol or acetonitrile can enhance purity. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity and purity thresholds (>95%) .

Q. How should researchers safely handle and store this compound to mitigate health and environmental risks?

  • Methodological Answer : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or oxidation. Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services to minimize aquatic toxicity risks .

Q. What spectroscopic techniques are essential for characterizing this triazolone derivative?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ ~1.2–2.0 ppm) and methoxyphenyl moiety (δ ~3.8 ppm for -OCH₃).
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and triazole ring vibrations at ~1500–1600 cm⁻¹.
  • X-ray crystallography : Resolve spatial conformation of the 1,2,4-triazol-3-one core and substituent orientations .

Q. How can researchers troubleshoot low yields during synthesis?

  • Methodological Answer : Optimize stoichiometry (1:1 molar ratio of aldehyde to triazole precursor) and reaction time (extend beyond 6 hours if intermediates are detected via TLC). Introduce scavengers (e.g., molecular sieves) to absorb byproducts like water, which may impede cyclization .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, particularly its antimicrobial potential?

  • Methodological Answer :

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293).
  • Docking studies : Model interactions with microbial targets (e.g., dihydrofolate reductase) using AutoDock Vina to rationalize activity trends .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Substituent tuning : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to improve membrane permeability.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the triazolone carbonyl to enhance bioavailability. Validate via in vitro plasma stability assays .

Q. What analytical methods resolve contradictions in solubility or bioactivity data across studies?

  • Methodological Answer :

  • Solubility conflicts : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility. Employ co-solvents (e.g., DMSO:PBS mixtures) for consistent in vitro testing.
  • Bioactivity variability : Standardize assay conditions (e.g., pH, temperature) and validate via inter-laboratory reproducibility studies .

Q. How can computational modeling predict the compound’s reactivity and metabolic pathways?

  • Methodological Answer :

  • DFT calculations : Calculate HOMO/LUMO energies to predict sites of electrophilic attack (e.g., triazole N-atoms).
  • ADMET prediction : Use tools like SwissADME to estimate metabolic liabilities (e.g., CYP450 oxidation) and prioritize derivatives with favorable profiles .

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